3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione
Overview
Description
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione is a heterocyclic compound that features a chromeno-pyrazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The chromeno-pyrazine scaffold is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-hydroxy-1-methyl-2H-chromen-2-one with hydrazine derivatives can lead to the formation of the desired pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione, while reduction can produce 3-hydroxy-1-methyl-2,3-dihydrochromeno[3,4-b]pyrazine-2,5(1H)-dione.
Scientific Research Applications
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyridine-2,5(1H)-dione: Similar structure but with a pyridine ring instead of pyrazine.
3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrimidine-2,5(1H)-dione: Contains a pyrimidine ring, offering different biological activities.
Uniqueness: 3-Hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione is unique due to its specific pyrazine ring, which can confer distinct electronic and steric properties. These properties can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-methyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-14-9-6-4-2-3-5-7(6)18-12(17)8(9)13-10(15)11(14)16/h2-5H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXWPZKAQHYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)OC3=CC=CC=C32)NC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.